molecular formula C8H5BrS B107969 5-Bromobenzo[B]thiophene CAS No. 4923-87-9

5-Bromobenzo[B]thiophene

Cat. No. B107969
M. Wt: 213.1 g/mol
InChI Key: RDSIMGKJEYNNLF-UHFFFAOYSA-N
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Patent
US07538138B2

Procedure details

5-Bromobenzo[b]thiophene (Chemical Abstracts number 4923-87-9) was prepared as described in Banfield et al.; J. Chem. Soc.; 1956; 2603-2607, and in Seed, Alexander J.; et al. J. Mater. Chem.; vol10; 2000; 2069-2080. A mixture of phosphoric acid (218 g) and chlorobenzene (2 L) was heated at 130° C. and then treated with the product from Example 165A (107.0 g) over 2 hours using a syringe pump. The mixture was heated at 130° C. for 15 hours. Dean-Stark trap was used at the beginning of the reflux to remove water from the mixture. The mixture was allowed to cool to room temperature and quenched with 400 mL of water. The bottom aqueous layer was extracted with 200 mL of methylene chloride. The combined organic layer was washed with 200 mL of 10% Na2CO3, and concentrated to brown oil (129.4 g). The crude oil was dissolved in 1 L of 10:90 EtOAC:hexane, filtered through a short pad of silica gel and concentrated to a yellow oil (85.54 g, 95.8% yield). Further purification was done by column chromatography (silica gel, 5:95 EtOAc:hexane).
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([S:13][CH2:14][CH:15](OCC)OCC)=[CH:9][CH:8]=1>ClC1C=CC=CC=1>[Br:6][C:7]1[CH:8]=[CH:9][C:10]2[S:13][CH:14]=[CH:15][C:11]=2[CH:12]=1

Inputs

Step One
Name
Quantity
218 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
2 L
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
107 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)SCC(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 130° C. for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
to remove water from the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 400 mL of water
EXTRACTION
Type
EXTRACTION
Details
The bottom aqueous layer was extracted with 200 mL of methylene chloride
WASH
Type
WASH
Details
The combined organic layer was washed with 200 mL of 10% Na2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to brown oil (129.4 g)
DISSOLUTION
Type
DISSOLUTION
Details
The crude oil was dissolved in 1 L of 10:90 EtOAC
FILTRATION
Type
FILTRATION
Details
hexane, filtered through a short pad of silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(SC=C2)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 85.54 g
YIELD: PERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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